molecular formula C11H12ClNO B8478162 4-(3-Chloropropoxy)phenylacetonitrile

4-(3-Chloropropoxy)phenylacetonitrile

Cat. No. B8478162
M. Wt: 209.67 g/mol
InChI Key: AZCOJSHEQMRMSP-UHFFFAOYSA-N
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Patent
US08076329B2

Procedure details

Following the procedure described in example 1§E, but starting from 4-hydroxyphenylacetonitrile (4.65 g), potassium carbonate (24 g) and 1-bromo-3-chloropropane (17.3 mL) in N,N-dimethylformamide (23 mL) affords 6.86 g of 4-(3-chloropropoxy)phenylacetonitrile as a yellow solid.
Quantity
4.65 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
17.3 mL
Type
reactant
Reaction Step Three
Quantity
23 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#[N:10])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:18][CH2:19][CH2:20][Cl:21]>CN(C)C=O>[Cl:21][CH2:20][CH2:19][CH2:18][O:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#[N:10])=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
4.65 g
Type
reactant
Smiles
OC1=CC=C(C=C1)CC#N
Step Two
Name
Quantity
24 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
17.3 mL
Type
reactant
Smiles
BrCCCCl
Step Four
Name
Quantity
23 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCCOC1=CC=C(C=C1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 6.86 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.